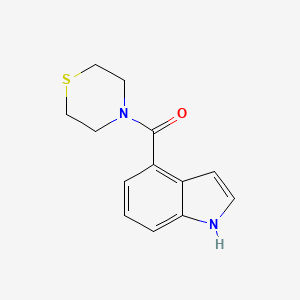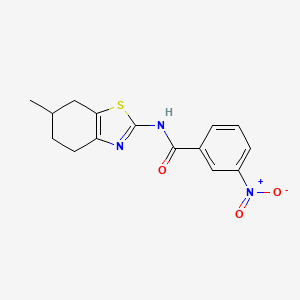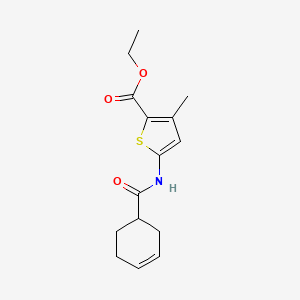
ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate (ECMTC) is a thiophene-based carboxylate compound that has been studied for its potential applications in various scientific research fields. ECMTC is a versatile compound, with a wide range of uses in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent.
Mechanism of Action
The exact mechanism of action of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate may act by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. It may also act as a direct scavenger of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate have been studied in various in vitro and in vivo studies. In vitro studies have shown that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has antioxidant, anti-inflammatory, and anti-tumor properties. In vivo studies have demonstrated that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments include its low cost, ease of synthesis, and its wide range of potential applications. However, there are some limitations to using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
For research on ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate include further investigations into its mechanism of action, its potential applications in drug delivery and medical imaging, and its potential toxicity. In addition, further research should be conducted to explore the potential applications of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in tissue engineering, as well as its potential therapeutic use in the treatment of various diseases.
Synthesis Methods
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is synthesized via the reaction of ethyl cyclohex-3-ene-1-amido-3-methylthiophene-2-carboxylate with a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation and filtration.
Scientific Research Applications
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent. In addition, ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in the fields of drug delivery, medical imaging, and tissue engineering.
properties
IUPAC Name |
ethyl 5-(cyclohex-3-ene-1-carbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-5,9,11H,3,6-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYKVVKAFIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC=CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyclohex-3-enecarboxamido)-3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)
![5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6579898.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

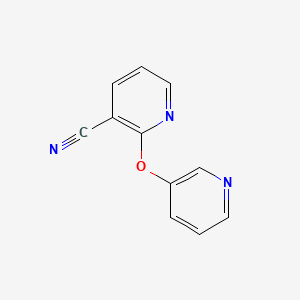
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
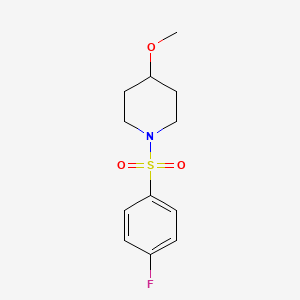
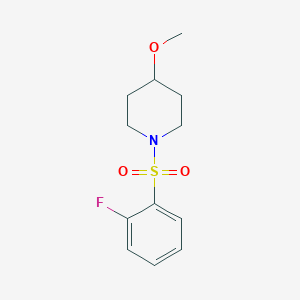
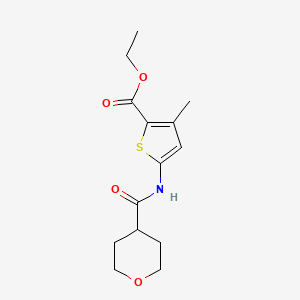
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
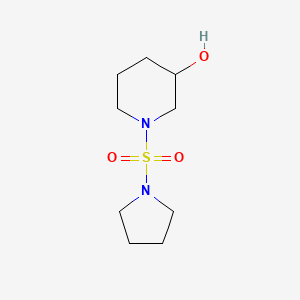
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
